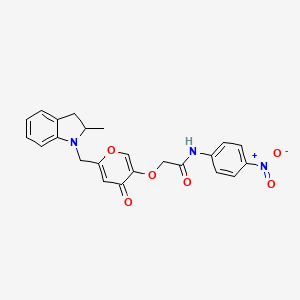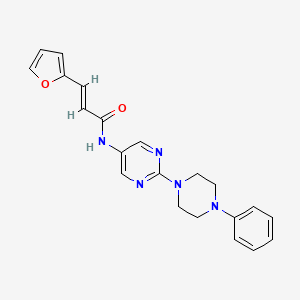
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide, also known as FPA, is a chemical compound that has been recently studied for its potential use in scientific research applications. FPA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide is not fully understood, but several studies have suggested that it may act as a protein kinase inhibitor. Specifically, (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to inhibit the activity of several protein kinases that are involved in cell signaling pathways, including the Akt and ERK pathways.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to have several other biochemical and physiological effects. For example, (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of several neurotransmitters, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to have low toxicity in several cell lines and animal models. However, one limitation of using (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for research on (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide. One area of interest is in the development of (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide-based therapeutics for the treatment of cancer. Additionally, further investigation into the mechanism of action of (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide may provide insights into the regulation of cell signaling pathways. Finally, the potential use of (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide in the treatment of neurological disorders, such as Alzheimer's disease, warrants further investigation.
Méthodes De Synthèse
The synthesis of (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been described in several scientific publications. One such method involves the reaction of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid with furan-2-carbaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with (E)-3-bromoacrylamide to yield (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide.
Applications De Recherche Scientifique
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been studied for its potential use in several scientific research applications. One area of interest is in the field of cancer research. (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia cells. Additionally, (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-20(9-8-19-7-4-14-28-19)24-17-15-22-21(23-16-17)26-12-10-25(11-13-26)18-5-2-1-3-6-18/h1-9,14-16H,10-13H2,(H,24,27)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGTYLZEQAODLC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


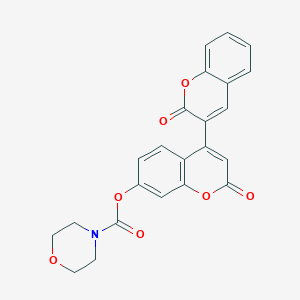
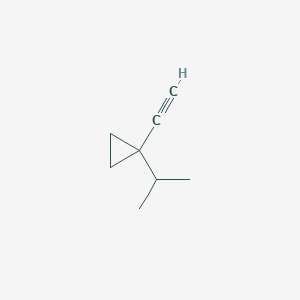
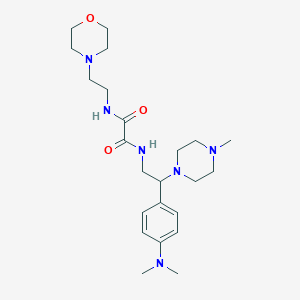

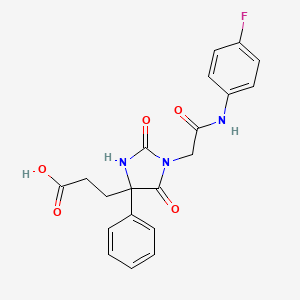
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2814786.png)
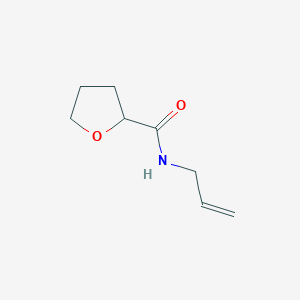
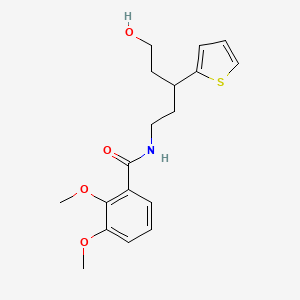
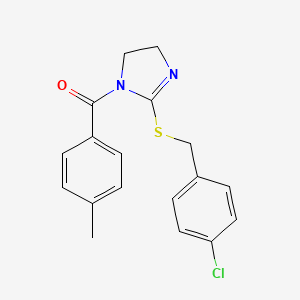
![2-[(4-Methylbenzyl)thio]acetohydrazide](/img/structure/B2814799.png)
![2-[(11aS)-5-(4-fluorophenyl)-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2814800.png)
